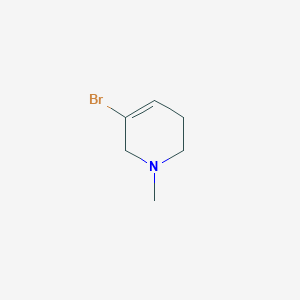

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

Description

Properties

IUPAC Name |

5-bromo-1-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN/c1-8-4-2-3-6(7)5-8/h3H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZMVSLMBQQJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454599 | |

| Record name | 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365261-27-4 | |

| Record name | 3-BROMO-1-METHYL-1,2,5,6-TETRAHYDROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1,2,3,6-tetrahydropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. Due to the limited specific data on this particular compound in publicly accessible literature, this guide also incorporates information on the synthesis and biological activities of structurally related tetrahydropyridine derivatives to provide a contextual framework for researchers. It is important to note that while this information is provided for guidance, the specific properties and activities of this compound require dedicated experimental investigation.

Core Compound Properties

While detailed experimental data for this compound is scarce, its basic molecular properties can be summarized. The hydrochloride salt of this compound is also noted in chemical supplier databases.

| Property | Value | Notes |

| Molecular Formula | C₆H₁₀BrN[1] | |

| Molecular Weight | 176.06 g/mol | |

| CAS Number | 365261-27-4[1][2] | For the free base |

| Hydrochloride Salt Molecular Formula | C₆H₁₁BrClN[3] | |

| Hydrochloride Salt Molecular Weight | 212.52 g/mol [3] | |

| Hydrochloride Salt CAS Number | 850411-25-5[3][4] |

Synthesis of Tetrahydropyridine Derivatives

General Synthetic Approaches:

-

Multi-component Reactions (MCRs): MCRs are efficient for creating highly substituted tetrahydropyridines in a one-pot synthesis. These reactions often involve the condensation of an amine, an aldehyde, and a β-ketoester or other activated methylene compound.[5]

-

Rhodium-Catalyzed C-H Functionalization: A rhodium(I)-catalyzed cascade reaction involving C-H activation, alkenylation, and electrocyclization has been reported for the synthesis of highly substituted tetrahydropyridines on a gram scale with low catalyst loadings.[6]

-

Palladium-Catalyzed Cyclization: Palladium-catalyzed cyclization-Heck reactions of allenamides and aryl halides have been used to construct 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives.[7]

-

Ring-Closing Metathesis (RCM): RCM of olefin-containing enamides using ruthenium-based catalysts is another viable method for preparing protected six-membered cyclic enamides, which are precursors to tetrahydropyridines.[8]

A potential synthetic approach for this compound could involve the bromination of a suitable N-methyl-tetrahydropyridine precursor or the cyclization of an appropriately functionalized acyclic precursor containing bromine.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence of the biological activity or signaling pathway engagement of this compound is not available in the current literature. However, the tetrahydropyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Known Activities of Tetrahydropyridine Derivatives:

-

Enzyme Inhibition: Certain tetrahydropyridine analogs are known to be potent inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease.[9]

-

Antimicrobial and Anticancer Properties: Various tetrahydropyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and antiviral activities.[10]

-

Neuroactivity: The tetrahydropyridine core is found in neuroactive compounds. The structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known neurotoxin, suggests that novel derivatives should be handled with care and assessed for potential neurotoxicity or other neurological effects.

Given that many marine natural products containing bromine exhibit significant biological activities, including antibacterial and antifungal properties, it is plausible that this compound could possess similar activities.[11][12]

Due to the absence of specific data, a signaling pathway diagram for this compound cannot be constructed.

Generic Experimental Protocols for Characterization and Screening

For a novel compound such as this compound, a systematic approach to characterization and biological evaluation is necessary. The following outlines a general workflow.

A. Physicochemical Characterization

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

-

Gas Chromatography (GC): An alternative method for purity analysis, especially for volatile compounds.

-

-

Physical Properties:

-

Melting Point/Boiling Point Determination: To assess the physical state and purity.

-

Solubility Studies: To determine suitable solvents for biological assays.

-

B. Biological Screening

-

Initial Cytotoxicity Assessment:

-

MTT or similar cell viability assays: To determine the concentration range at which the compound is toxic to cells, which is crucial for planning further biological experiments.

-

-

Antimicrobial Activity Screening:

-

Broth microdilution or disk diffusion assays: To evaluate the compound's ability to inhibit the growth of a panel of bacteria and fungi.

-

-

Enzyme Inhibition Assays:

-

Based on structural similarities to known inhibitors, assays for enzymes like MAO-B could be performed.

-

-

Receptor Binding Assays:

-

To investigate potential interactions with CNS receptors, given the tetrahydropyridine core.

-

Visualizations

As specific experimental workflows or signaling pathways for this compound are not documented, a generalized workflow for the characterization and initial screening of a novel heterocyclic compound is presented below.

Caption: A generalized workflow for the synthesis, characterization, and biological screening of a novel compound.

Conclusion

This compound is a chemical entity for which detailed scientific literature is not widely available. This guide has provided its core molecular properties and has drawn upon data from related tetrahydropyridine compounds to suggest potential avenues for its synthesis and biological investigation. The tetrahydropyridine scaffold is of significant interest in medicinal chemistry, and therefore, a thorough experimental evaluation of this compound is warranted to determine its unique chemical and biological characteristics. Researchers are encouraged to use the general protocols and workflows presented here as a starting point for their investigations.

References

- 1. This compound|CAS 365261-27-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. echemi.com [echemi.com]

- 4. parchem.com [parchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. auctoresonline.org [auctoresonline.org]

- 8. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a heterocyclic compound of interest in synthetic organic chemistry and potentially for the development of novel therapeutics. This document collates available data on its molecular characteristics and provides a detailed experimental protocol for its synthesis, based on peer-reviewed literature. The guide is intended to serve as a valuable resource for researchers utilizing this compound in further synthetic applications or investigating its potential biological activities.

Core Physical Properties

A summary of the key physical and chemical properties of this compound and its hydrochloride salt are presented in Table 1. It is important to note that while computed data is available, experimentally determined values for properties such as melting point, boiling point, and density of the free base are not widely reported in readily accessible literature. The primary source for its synthesis suggests it is handled as a borane complex, which may indicate inherent instability of the free base.[1][2][3] One supplier recommends storage at -20°C under an inert gas, further suggesting potential instability at ambient temperatures.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Type | Source |

| Molecular Formula | C₆H₁₀BrN | C₆H₁₁BrClN | --- | [4] |

| Molecular Weight | 176.06 g/mol | 212.51 g/mol | Computed | [5] |

| CAS Number | 365261-27-4 | 850411-25-5 | --- | [4][5] |

| Appearance | Not Reported | Not Reported | Experimental | --- |

| Melting Point | Not Reported | Not Reported | Experimental | --- |

| Boiling Point | Not Reported | Not Reported | Experimental | --- |

| Density | Not Reported | Not Reported | Experimental | --- |

| Solubility | Not Reported | Not Reported | Experimental | --- |

| Hydrogen Bond Donor Count | 0 | 1 | Computed | [5] |

| Hydrogen Bond Acceptor Count | 1 | 1 | Computed | [5] |

| Exact Mass | 174.99966 u | 210.97634 u | Computed | [5] |

Synthesis and Characterization

The synthesis of this compound has been described in the scientific literature, providing a reliable method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the synthetic route reported by Christl et al. (2001).[1][2][3]

Step 1: Quaternization of 3-Bromopyridine

-

3-Bromopyridine is reacted with methyl iodide to form 3-bromo-1-methylpyridinium iodide. This reaction is typically carried out in a suitable solvent at room temperature.

Step 2: Reduction to this compound

-

The resulting 3-bromo-1-methylpyridinium iodide is then reduced using sodium tetrahydroborate (NaBH₄). This reduction selectively hydrogenates the pyridinium ring to yield the target compound, this compound.

Note: The literature suggests that for subsequent reactions, the product is often converted to its borane complex by treatment with borane-dimethyl sulfide complex. This step is performed to stabilize the compound for further use.[1][2][3]

Characterization Methods

While specific spectral data is not publicly available in full, it is indicated that the compound has been characterized using standard analytical techniques.[6] Researchers synthesizing this compound would typically employ the following methods for structural verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be utilized to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear, logical progression from a commercially available starting material. The workflow can be visualized as a two-step process.

Caption: A diagram illustrating the two-step synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the public domain regarding the specific interaction of this compound with any known signaling pathways or its detailed biological activity profile. Its primary utility appears to be as a synthetic intermediate for the construction of more complex molecules. Further research would be required to elucidate any potential pharmacological effects.

Conclusion

This compound is a valuable heterocyclic building block with a documented synthetic route. While a comprehensive set of experimentally determined physical properties is not widely available, this guide provides the foundational knowledge necessary for its synthesis and characterization. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and to conduct their own analyses to determine the specific physical properties relevant to their applications. The provided synthesis workflow and characterization outline offer a solid starting point for any research and development activities involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 1‐Methyl‐1‐azacyclohexa‐2,3‐diene(N−B)borane − Generation and Interception of an Unsymmetrical Isodihydropyridine | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 5. echemi.com [echemi.com]

- 6. This compound(365261-27-4) 1H NMR spectrum [chemicalbook.com]

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. It serves as a crucial building block for the synthesis of more complex molecular architectures, particularly for developing novel therapeutics targeting the central nervous system.[1] This guide details its chemical structure, physicochemical properties, proposed synthetic and analytical protocols, and its potential role in drug discovery workflows.

Chemical Structure and Properties

This compound is a substituted tetrahydropyridine ring. The structure features a double bond between carbons 3 and 4, with a bromine atom attached to C3. A methyl group is attached to the nitrogen atom at position 1.

Chemical Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₀BrN | [2][3] |

| Molecular Weight | 176.06 g/mol | [1] |

| CAS Number | 365261-27-4 | [2][3] |

| MDL Number | MFCD16039626 | [1] |

| Storage Conditions | -20°C, under inert gas | [1] |

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and characterization of this compound. These protocols are based on standard organic chemistry techniques and synthetic strategies reported for analogous heterocyclic compounds.[4][5]

Synthesis Protocol: A Proposed Route

The synthesis of this compound can be envisioned through a multi-step process starting from a suitable pyridine precursor. A logical pathway involves the N-methylation of a pyridine derivative, followed by partial reduction and subsequent bromination.

Workflow for Synthesis:

References

- 1. This compound [myskinrecipes.com]

- 2. This compound|CAS 365261-27-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily approached through a two-step process involving the N-methylation of 3-bromopyridine followed by the selective reduction of the resulting pyridinium salt. This document details the experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic pathway.

Synthetic Strategy Overview

The synthesis of this compound is strategically planned in two key stages. The first stage involves the quaternization of the nitrogen atom in the 3-bromopyridine ring to form 3-bromo-1-methylpyridinium iodide. This is a crucial activation step. The subsequent stage focuses on the selective reduction of the pyridinium salt to yield the desired 1,2,5,6-tetrahydropyridine isomer, while crucially preserving the bromo substituent at the 3-position.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-1-methylpyridinium iodide

This procedure details the N-methylation of 3-bromopyridine using methyl iodide.

Materials:

-

3-Bromopyridine

-

Methyl iodide (CH₃I)

-

Toluene

-

Ethyl acetate

Procedure:

-

A solution of 3-bromopyridine in toluene is prepared in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

Methyl iodide is added to the solution. The molar ratio of methyl iodide to 3-bromopyridine is typically in a slight excess to ensure complete reaction.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the precipitation of the pyridinium salt. For complete reaction, the mixture can be stirred for an extended period, for instance, 18 hours.

-

The precipitated solid, 3-bromo-1-methylpyridinium iodide, is collected by filtration.

-

The collected solid is washed with ethyl acetate to remove any unreacted starting materials and solvent residues.

-

The product is dried under reduced pressure to yield the purified 3-bromo-1-methylpyridinium iodide.

Step 2: Synthesis of this compound

This section describes the selective reduction of the 3-bromo-1-methylpyridinium iodide to the target tetrahydropyridine.

Materials:

-

3-Bromo-1-methylpyridinium iodide

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether or other suitable organic solvent for extraction

Procedure:

-

3-Bromo-1-methylpyridinium iodide is dissolved in methanol in a reaction flask and the solution is cooled in an ice bath to 0 °C.

-

Sodium borohydride is added portion-wise to the cooled solution under stirring. The addition should be controlled to manage the exothermic reaction and gas evolution.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for a specified period, for example, 15 minutes, and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is quenched by the careful addition of water.

-

The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of 3-Bromo-1-methylpyridinium iodide

| Parameter | Value |

| Starting Material | 3-Bromopyridine |

| Reagent | Methyl Iodide |

| Solvent | Toluene |

| Reaction Temperature | Room Temperature |

| Reaction Time | 18 hours |

| Product | 3-Bromo-1-methylpyridinium iodide |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 3-Bromo-1-methylpyridinium iodide |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | Monitored by TLC (e.g., 15 min at 0°C then warm up) |

| Product | This compound |

Table 3: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₁₀BrN | 176.06 | 365261-27-4 |

Logical Relationships in the Synthesis

The synthesis of this compound follows a clear logical progression from a simple, commercially available starting material to the final, more complex target molecule.

Caption: Logical flow of the synthesis process.

This in-depth guide provides researchers and scientists with the necessary information to understand and replicate the synthesis of this compound. The detailed protocols, structured data, and clear visualizations are intended to facilitate further research and development in the field of medicinal chemistry.

Spectroscopic Profile of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic characteristics derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. The guide also includes generalized experimental protocols for obtaining such data, intended to serve as a practical reference for researchers.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 365261-27-4 Molecular Formula: C₆H₁₀BrN Molecular Weight: 176.06 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar chemical structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-CH₃ | 2.2 - 2.5 | s | Singlet, due to the absence of adjacent protons. |

| H-2 (axial & equatorial) | 2.5 - 2.9 | m | Multiplet, complex splitting due to geminal and vicinal coupling. |

| H-4 (vinylic) | 5.8 - 6.2 | m | Multiplet, deshielded due to the double bond. |

| H-5 (allylic) | 2.1 - 2.4 | m | Multiplet, deshielded due to proximity to the double bond. |

| H-6 (axial & equatorial) | 2.8 - 3.2 | m | Multiplet, deshielded due to proximity to the nitrogen atom. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| N-CH₃ | 42 - 48 | |

| C-2 | 50 - 58 | |

| C-3 | 115 - 125 | Bromine-bearing carbon, deshielded. |

| C-4 | 125 - 135 | Vinylic carbon. |

| C-5 | 25 - 35 | Allylic carbon. |

| C-6 | 55 - 65 | Carbon adjacent to nitrogen. |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation | Notes |

| 175/177 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| 96 | [M - Br]⁺ | Loss of a bromine radical. |

| Various | Fragmentation of the tetrahydropyridine ring | Complex fragmentation pattern is expected. |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 2950 - 2800 | C-H stretch (alkane) | Medium to Strong | |

| 1650 - 1600 | C=C stretch (alkene) | Medium | |

| 1450 - 1350 | C-H bend (alkane) | Medium | |

| 1200 - 1000 | C-N stretch | Medium | |

| 700 - 500 | C-Br stretch | Medium to Strong |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern of bromine-containing ions.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the compound in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire such data. Researchers can use this information as a benchmark for the analysis of this and structurally related compounds in their drug discovery and development endeavors.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹H NMR data set based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. The document outlines the predicted spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the proton coupling relationships to support researchers in the identification and characterization of this molecule.

Molecular Structure and Proton Assignments

The structure of this compound contains several distinct proton environments, which will give rise to a unique ¹H NMR spectrum. The protons are labeled for clear assignment in the subsequent sections.

Structure:

-

-CH₃: The three protons of the methyl group attached to the nitrogen.

-

-H2: The two protons on the carbon adjacent to both the nitrogen and the double bond.

-

-H4: The vinylic proton on the double bond.

-

-H5 & -H6: The two sets of diastereotopic protons on the saturated carbons of the ring.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on typical chemical shift values for similar molecular fragments and expected coupling patterns. The spectrum is predicted for a standard deuterated solvent such as chloroform-d (CDCl₃) recorded on a 400 MHz spectrometer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| N-CH₃ | ~2.40 | s (singlet) | - | 3H |

| H2 | ~3.10 | m (multiplet) | - | 2H |

| H5 | ~2.60 | m (multiplet) | - | 2H |

| H6 | ~2.80 | m (multiplet) | - | 2H |

| H4 | ~6.00 | t (triplet) | ~3-4 | 1H |

Interpretation of Predicted Data:

-

N-CH₃ (singlet, ~2.40 ppm): The methyl group protons are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Its chemical shift is in the typical range for an N-methyl group.

-

H2 (multiplet, ~3.10 ppm): These protons are adjacent to the nitrogen and the C4 vinylic proton. They will likely exhibit complex splitting due to coupling with H6 and a small allylic coupling to H4.

-

H5 (multiplet, ~2.60 ppm): These protons are coupled to the protons at the H6 position, resulting in a multiplet.

-

H6 (multiplet, ~2.80 ppm): These protons are coupled to the protons at the H2 and H5 positions, leading to a complex multiplet.

-

H4 (triplet, ~6.00 ppm): This vinylic proton is coupled to the two adjacent protons at the H5 position, which would theoretically result in a triplet. The downfield shift is characteristic of a proton on a carbon-carbon double bond, further shifted by the adjacent bromine atom.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed, standard methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved by gentle vortexing or agitation.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup

-

The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.

-

Lock the spectrometer on the deuterium signal of the chosen solvent (e.g., CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Tune and match the probe for the ¹H frequency.

3.3. Data Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between scans.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz.

Visualization of Proton Coupling

The following diagram, generated using Graphviz (DOT language), illustrates the logical spin-spin coupling relationships between the different proton environments in this compound.

Figure 1: Predicted ¹H-¹H coupling network for this compound.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. The predicted data and experimental protocol serve as a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and structural verification. The provided visualization of the coupling network further assists in the interpretation of the spectral data.

In-Depth Technical Guide: 13C NMR of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes highly accurate predictive methodologies to forecast the ¹³C NMR chemical shifts. This document serves as a valuable resource for the identification, characterization, and quality control of this compound and its analogues in research and drug development settings. The guide includes a comprehensive data table of predicted chemical shifts, a detailed, generalized experimental protocol for acquiring such spectra, and a structural diagram with corresponding chemical shift assignments.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were generated using advanced computational algorithms that account for the electronic environment of each carbon atom within the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 55.2 |

| C3 | 115.8 |

| C4 | 125.1 |

| C5 | 25.3 |

| C6 | 52.7 |

| N-CH₃ | 42.1 |

Note: These are predicted values and may differ slightly from experimental results.

Structural Representation and Chemical Shift Assignment

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered. The predicted ¹³C NMR chemical shift for each carbon is also indicated.

Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Generalized Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a standard methodology for the acquisition of a ¹³C NMR spectrum for a compound such as this compound.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄. The choice of solvent can slightly influence the chemical shifts.

-

Sample Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Often, commercially available deuterated solvents already contain TMS.

-

Sample Filtration and Transfer: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. NMR Instrument Parameters

The following are typical parameters for a ¹³C NMR experiment on a standard NMR spectrometer (e.g., 400-600 MHz for ¹H).

| Parameter | Typical Value |

| Nucleus | ¹³C |

| Pulse Program | A standard single-pulse experiment with proton decoupling (e.g., zgpg30) |

| Solvent | CDCl₃ (or other as determined by solubility) |

| Temperature | 298 K (25 °C) |

| Spectral Width | 0 to 220 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds |

| Number of Scans | 1024 to 4096 (or more, depending on sample concentration) |

| Proton Decoupling | Broadband decoupling (e.g., Waltz16 or GARP) |

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If an internal standard is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow from sample preparation to final spectral analysis.

Caption: A streamlined workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Conclusion

This technical guide provides essential predictive ¹³C NMR data and a standardized protocol for the analysis of this compound. The provided information is critical for researchers and professionals in the pharmaceutical and chemical industries for the unambiguous identification and structural verification of this compound. While predicted data is a powerful tool, it is recommended that experimental verification is performed when a physical sample is available to confirm these findings.

Mass Spectrometry of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine: A Technical Guide

This technical guide provides an in-depth analysis of the anticipated electron ionization (EI) mass spectrometry of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine. Given the interest in halogenated organic molecules in medicinal chemistry and drug development, a comprehensive understanding of their mass spectral behavior is essential for their identification and characterization. This document outlines the core principles of fragmentation for this molecule, presents a predicted quantitative mass spectrum, details a representative experimental protocol for its analysis, and provides visual representations of the fragmentation pathway and analytical workflow.

The predictions herein are based on established principles of mass spectrometry for N-methylated tetrahydropyridines and bromo-organic compounds. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, will result in characteristic isotopic patterns for bromine-containing fragments, appearing as a pair of peaks (a doublet) of almost equal intensity, separated by two m/z units (M and M+2).[1][2][3]

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be driven by several key processes:

-

Alpha-Cleavage: The cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. This would involve the loss of a hydrogen radical or other substituents from the carbon alpha to the nitrogen, leading to the formation of a stabilized iminium ion.

-

Loss of the Bromine Radical: The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br). This would result in a fragment corresponding to the 1-methyl-1,2,5,6-tetrahydropyridinium cation.

-

Retro-Diels-Alder (RDA) Reaction: Tetrahydropyridine rings can undergo a retro-Diels-Alder reaction, leading to the fragmentation of the ring into smaller, stable neutral molecules and radical cations.

-

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃), forming a brominated tetrahydropyridine radical cation.

These fragmentation pathways are illustrated in the diagram below.

References

The Enigmatic Biological Profile of 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5,6-tetrahydropyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Within this class, N-methylated analogs have garnered significant attention for their interactions with key neurological targets. This technical guide delves into the biological landscape of 3-substituted-1-methyl-1,2,5,6-tetrahydropyridine derivatives, with a particular focus on the potential role of the 3-bromo substitution as a synthetic precursor to pharmacologically active agents. While direct biological activity data for 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is not extensively documented in publicly available literature, its utility as a key intermediate in the synthesis of potent bioactive molecules is evident. This guide will summarize the known biological activities of closely related analogs, providing a framework for understanding the potential therapeutic applications of this chemical series.

Acetylcholinesterase Inhibition: A Target for Cognitive Enhancement

Derivatives of 1-methyl-1,2,5,6-tetrahydropyridine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Modulation of AChE activity is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

One study systematically explored the AChE inhibitory activity of a series of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives, synthesized from 3-bromopyridine. The quantitative data from this study are summarized in the table below.

Table 1: Acetylcholinesterase Inhibitory Activity of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives

| Compound ID | Aryl Substituent | IC50 (nM) |

| 5a | 4-Trifluoromethylphenyl | 50.2 |

| 5b | 4-Cyanophenyl | 63.4 |

| 5h | 3-Hydroxyphenyl | 122.0 |

| 5k | 4-Biphenyl | 176.8 |

Data extracted from a study on novel AChE inhibitors.

The data indicate that electron-withdrawing groups on the aryl moiety, such as trifluoromethyl and cyano groups, contribute to potent AChE inhibition.

Modulation of Muscarinic and Nicotinic Acetylcholine Receptors

The tetrahydropyridine nucleus is a well-established pharmacophore for ligands of both muscarinic and nicotinic acetylcholine receptors, which are implicated in a vast range of physiological and pathological processes.

Muscarinic Receptor Activity

Muscarinic receptors, a class of G-protein coupled receptors, are involved in learning, memory, and various autonomic functions.[1] Several studies have explored 1-methyl-1,2,5,6-tetrahydropyridine derivatives as muscarinic receptor agonists and antagonists.[2][3] For instance, a series of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines were synthesized and evaluated for their M1 selective muscarinic agonist activity.[2] While specific data on 3-bromo derivatives are unavailable, the parent structure is clearly amenable to modifications that confer potent and selective muscarinic activity.

Nicotinic Receptor Activity

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems.[4] The 1-methyl-1,2,5,6-tetrahydropyridine core is structurally related to nicotine and other nAChR ligands. Research in this area has focused on developing selective ligands for various nAChR subtypes.

Experimental Protocols

General Synthesis of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives

The synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives typically involves a multi-step process starting from 3-bromopyridine.

Caption: Synthetic workflow for 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives.

This synthetic scheme highlights the role of a bromo-substituted pyridine as a key starting material, where the bromine atom serves as a handle for introducing diverse aryl groups via cross-coupling reactions.

Signaling Pathways

Given the absence of specific biological data for this compound, a definitive signaling pathway cannot be delineated. However, based on the activity of related compounds at muscarinic and nicotinic receptors, potential downstream signaling cascades can be hypothesized.

Hypothetical Muscarinic Receptor (M1) Signaling

Activation of M1 muscarinic receptors, which are Gq-coupled, typically leads to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Caption: Postulated M1 muscarinic receptor signaling pathway.

Hypothetical Nicotinic Receptor (α4β2) Signaling

Activation of neuronal nicotinic acetylcholine receptors, such as the α4β2 subtype, results in the influx of cations, leading to membrane depolarization and modulation of neurotransmitter release.

Caption: Postulated α4β2 nicotinic receptor signaling pathway.

Conclusion and Future Directions

While the direct biological activity of this compound remains to be fully elucidated, its role as a versatile synthetic intermediate is clear. The potent biological activities of its derivatives, particularly as acetylcholinesterase inhibitors and ligands for cholinergic receptors, underscore the therapeutic potential of this chemical class. Future research should focus on the direct pharmacological characterization of 3-bromo-substituted tetrahydropyridines to determine their intrinsic activity and to further guide the design of novel and selective therapeutic agents for neurological and other disorders. The exploration of this compound and its analogs could unveil new structure-activity relationships and lead to the development of next-generation therapeutics.

References

- 1. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine: A Versatile Synthetic Building Block for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a vinyl bromide moiety within a tetrahydropyridine scaffold, offers a versatile platform for the synthesis of a wide array of complex molecules, particularly those targeting the central nervous system (CNS). The tetrahydropyridine core is a common motif in numerous biologically active compounds and natural products, while the bromo-substituent serves as a key functional handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1] This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

While detailed experimental spectroscopic data for this compound is not extensively published, its basic properties can be inferred from its structure and data available from commercial suppliers.

| Property | Value |

| CAS Number | 365261-27-4 |

| Molecular Formula | C₆H₁₀BrN |

| Molecular Weight | 176.06 g/mol |

| Appearance | Typically a white to off-white powder or solid |

| Storage | Recommended storage at -20°C under an inert atmosphere |

Note: The data in this table is compiled from commercial supplier information.[1]

Spectroscopic Characterization (Predicted and Analog-Based):

-

¹H NMR: The spectrum would likely show signals for the N-methyl group (a singlet around 2.3-2.5 ppm), methylene protons adjacent to the nitrogen and the double bond, and a vinyl proton.

-

¹³C NMR: Characteristic peaks would include those for the N-methyl carbon, the sp² carbons of the double bond (one of which is attached to the bromine), and the sp³ carbons of the tetrahydropyridine ring.

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of this compound

A detailed, peer-reviewed synthetic protocol for this compound is not prominently available in the literature. However, a plausible and commonly employed synthetic strategy involves the N-methylation and subsequent partial reduction of a suitable brominated pyridine precursor. One such approach is outlined below, based on analogous transformations.

Hypothetical Synthetic Pathway:

Hypothetical synthesis of the target compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Bromopyridine This starting material is commercially available. If needed, it can be synthesized from 3-hydroxypyridine.

Step 2: Synthesis of 3-Bromo-1-methylpyridinium iodide To a solution of 3-bromopyridine (1.0 eq) in a suitable solvent such as acetonitrile or acetone, is added methyl iodide (1.1-1.5 eq). The reaction mixture is stirred at room temperature or with gentle heating until precipitation of the pyridinium salt is complete. The solid is then collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

Step 3: Synthesis of this compound The 3-Bromo-1-methylpyridinium iodide (1.0 eq) is dissolved in a protic solvent, typically methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) (2.0-4.0 eq) is added portion-wise while maintaining the low temperature. The reaction is stirred for several hours and monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Applications in Cross-Coupling Reactions

The vinyl bromide functionality in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the tetrahydropyridine ring, providing access to a diverse library of compounds for biological screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the vinyl bromide and an organoboron compound. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups.

General Reaction Scheme:

Suzuki-Miyaura coupling of the target compound.

Experimental Protocol (General): To a mixture of this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) is added a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The mixture is degassed with an inert gas (e.g., argon or nitrogen). A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is then added, and the reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Table of Suzuki-Miyaura Coupling Conditions (Representative Examples from Analogous Systems):

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 85 |

| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 92 |

| 3-Bromopyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 88 |

| Note: This data is adapted from general protocols for Suzuki-Miyaura couplings of bromopyridines and serves as a starting point for optimization.[2] |

Heck Reaction

The Heck reaction enables the coupling of this compound with alkenes to form substituted dienes. This reaction is particularly useful for extending the carbon framework of the molecule.

General Reaction Scheme:

Heck reaction of the target compound.

Experimental Protocol (General): In a sealed tube, this compound (1.0 eq), an alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 2-10 mol%) are combined with a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in a polar aprotic solvent such as DMF or NMP. The vessel is sealed and heated to a temperature between 80 and 140 °C. After the reaction is complete, as indicated by TLC or GC-MS, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Table of Heck Reaction Conditions (Representative Examples from Analogous Systems):

| Aryl/Vinyl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Aryl Bromide | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O | 80 | High |

| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 78 |

| Vinyl Bromide | Styrene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 72 |

| Note: This data is based on general Heck reaction protocols.[3] |

Sonogashira Coupling

The Sonogashira coupling allows for the direct connection of a terminal alkyne to the 3-position of the tetrahydropyridine ring, providing access to alkynyl-substituted derivatives. These products can serve as precursors for further transformations.

General Reaction Scheme:

Sonogashira coupling of the target compound.

Experimental Protocol (General): To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF or DMF, a base, typically an amine like triethylamine or diisopropylamine, is added. The mixture is degassed, and then a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added. The reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water or a dilute aqueous solution of ammonium chloride. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Table of Sonogashira Coupling Conditions (Representative Examples from Analogous Systems):

| Aryl/Vinyl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 90 |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 96 |

| 3-Bromocyclopentane-1,2-dione | Various alkynes | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N (excess) | Reflux | High | |

| Note: This data is based on general Sonogashira coupling protocols.[4] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 3-position of the tetrahydropyridine ring.

General Reaction Scheme:

Buchwald-Hartwig amination of the target compound.

Experimental Protocol (General): An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, or SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS)). The tube is evacuated and backfilled with an inert gas. A solution of this compound (1.0 eq) and the amine (1.1-1.5 eq) in an anhydrous solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to a temperature typically between 80 and 110 °C and stirred until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.[5]

Table of Buchwald-Hartwig Amination Conditions (Representative Examples from Analogous Systems):

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 3-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 95 |

| 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | NaOt-Bu (1.2) | Toluene | 80 | 98 |

| 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 91 |

| Note: This data is based on general Buchwald-Hartwig amination protocols.[5] |

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound are of significant interest in the development of CNS-active agents. The 1-methyl-1,2,5,6-tetrahydropyridine scaffold is a key structural feature of arecoline, a natural alkaloid known for its cholinergic activity. By using this compound as a starting material, medicinal chemists can synthesize a variety of arecoline analogs and other novel compounds with potential therapeutic applications in areas such as Alzheimer's disease, schizophrenia, and pain management.

Workflow for the Synthesis of Bioactive Derivatives:

General workflow for drug development.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions makes it an ideal starting material for the construction of diverse molecular libraries for drug discovery. While detailed synthetic and spectroscopic data for the compound itself are not extensively documented in publicly accessible literature, its utility can be confidently inferred from the well-established reactivity of similar vinyl bromides and bromopyridines. The protocols and data presented in this guide, based on analogous systems, provide a solid foundation for researchers to utilize this building block in their synthetic endeavors towards the discovery of novel and effective therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom on a tetrahydropyridine scaffold, make it a versatile precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key research applications of this compound and its derivatives. Detailed experimental protocols for its synthesis and the preparation of derivative compounds with potential therapeutic activities, such as acetylcholinesterase inhibitors and muscarinic receptor agonists, are presented. Furthermore, this guide elucidates the underlying signaling pathways associated with these therapeutic targets and provides methodologies for relevant biological assays.

Core Compound Data: this compound

This section summarizes the key physicochemical properties of the core compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 365261-27-4[1][2] |

| Molecular Formula | C₆H₁₀BrN[1][2] |

| Molecular Weight | 176.06 g/mol |

| Appearance | Reported as a white powder[1] |

| Storage Conditions | Store at -20°C under an inert atmosphere |

Note: Experimental physicochemical data for this specific compound is limited in publicly available literature. The data presented is compiled from supplier information and computational predictions.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through the bromination of a suitable precursor, such as 1-methyl-1,2,5,6-tetrahydropyridine. This approach is analogous to the bromination of various cyclic alkenes and enamines.

Reaction Scheme:

Proposed Synthesis of this compound.

Detailed Methodology (Proposed):

-

Reaction Setup: To a solution of 1-methyl-1,2,5,6-tetrahydropyridine (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) (1.05 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate the mixture with a UV lamp to initiate the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Synthesis of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives

A key application of bromo-tetrahydropyridine scaffolds is in the synthesis of 3-aryl derivatives via Suzuki coupling. The following three-step protocol describes the synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives, which have shown potential as acetylcholinesterase inhibitors.[3]

Synthetic Workflow for 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives.

Detailed Methodologies:

Step 1: Synthesis of 3-Aryl Pyridines (Suzuki Coupling) [3]

-

To a solution of 3-bromopyridine (1.0 eq) in a 1:1 mixture of toluene and water, add potassium carbonate (3.0 eq).

-

Stir the mixture for 10 minutes at room temperature under a nitrogen atmosphere.

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.1 eq) and the respective substituted aryl boronic acid (1.1 eq).

-

Reflux the reaction mixture overnight.

-

After cooling, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3-aryl pyridine.

Step 2: Synthesis of N-Methyl-3-arylpyridinium Salts (N-Methylation) [3]

-

Dissolve the 3-aryl pyridine (1.0 eq) in acetone.

-

Add methyl iodide (1.5 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The resulting pyridinium salt often precipitates and can be collected by filtration.

Step 3: Synthesis of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives (Reduction) [3]

-

Suspend the N-methyl-3-arylpyridinium salt (1.0 eq) in methanol.

-

Add sodium borohydride (3.0 eq) portion-wise at room temperature and stir for 3-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, add water and extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the final product as an oil.[3]

Quantitative Data Presentation

The following table summarizes the yield and purity of synthesized 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives from the literature.[3]

| Compound | R Group | Yield (%) | Purity (%) |

| 5a | 4-CF₃ | 85 | 97.1 |

| 5b | 4-CN | 80 | 96.4 |

| 5c | 3-COCH₃ | 77 | 98.5 |

| 5d | 4-Cl | 88 | 96.3 |

| 5e | 4-OCH₃ | 90 | 98.2 |

| 5f | 2,6-dichloro | 83 | 99.0 |

| 5g | 4-C₆H₅O | 85 | 96.4 |

| 5h | 2-F-4-phenyl | 89 | 97.5 |

| 5i | 3-OH | 86 | 97.8 |

| 5j | 4-OH | 92 | 98.6 |

| 5k | 2-F, 3-Cl | 79 | 96.2 |

Research Applications and Biological Activity

The primary research application of this compound lies in its utility as a scaffold for generating libraries of compounds for drug discovery. Derivatives of this core structure have been investigated for various biological activities, with a significant focus on neurological disorders.

Acetylcholinesterase (AChE) Inhibition

Derivatives of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]

Inhibitory Activity of Selected Derivatives against AChE: [3]

| Compound | IC₅₀ (nM) for Electric Eel AChE | IC₅₀ (nM) for Human Serum BuChE | IC₅₀ (nM) for Rat Brain AChE |

| 5a | 49.5 | 52.1 | 50.2 |

| 5b | 64.0 | 68.0 | 63.6 |

| 5h | 118.0 | 115.6 | 122.6 |

| 5k | 182.3 | 170.0 | 176.0 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Mechanism of Acetylcholinesterase Inhibition.

Muscarinic Receptor Agonism

Tetrahydropyridine derivatives are also explored as muscarinic acetylcholine receptor (mAChR) agonists. These receptors are involved in a wide range of physiological functions in the central and peripheral nervous systems. Selective activation of specific mAChR subtypes is a promising approach for the treatment of various neurological disorders, including schizophrenia and Alzheimer's disease.

Signaling Pathways of Muscarinic Acetylcholine Receptors.

Biological Assay Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds and a known inhibitor (e.g., donepezil) for positive control

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

-

Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Muscarinic Receptor Binding Assay

This assay is used to determine the affinity of a compound for muscarinic receptors.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype

-

Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)

-

Assay buffer

-

Test compounds

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or a high concentration of a known antagonist (for non-specific binding).

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound and subsequently calculate the inhibition constant (Ki) to quantify its binding affinity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of compounds targeting key neurological pathways, such as acetylcholinesterase and muscarinic receptors, highlights its potential in the development of novel therapeutics for neurodegenerative diseases. This guide provides a foundational resource for researchers, offering insights into its synthesis, properties, and a framework for its application in drug discovery and development. Further exploration of the synthetic utility of this compound is likely to yield novel derivatives with a broad spectrum of biological activities.

References

An In-Depth Technical Guide to 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine is a heterocyclic organic compound belonging to the tetrahydropyridine class. While direct and extensive neuroscience research on this specific molecule is limited in publicly available literature, its structural similarity to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) suggests a high potential for analogous neurotoxic properties and utility as a research tool. This guide provides a comprehensive overview of its chemical properties, hypothesized mechanism of action based on related compounds, and detailed, proposed experimental protocols for its synthesis, characterization, and application in neuroscience research. The primary anticipated application is in the development of animal models for neurodegenerative diseases, particularly those affecting dopaminergic systems, akin to the use of MPTP for modeling Parkinson's disease. This document serves as a foundational resource for researchers intending to investigate the neuropharmacological and neurotoxicological profile of this compound.

Chemical and Physical Properties

This compound is a substituted tetrahydropyridine. The presence of a bromine atom at the 3-position and a methyl group on the nitrogen atom are key structural features that likely influence its chemical reactivity and biological activity. It is often supplied as a hydrochloride salt to improve stability and solubility.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 850411-25-5 | [1] |

| Molecular Formula | C₆H₁₁BrClN | [1] |

| Molecular Weight | 212.52 g/mol | [1] |

| Appearance | (Predicted) White to off-white solid | General chemical knowledge |

| Solubility | (Predicted) Soluble in water and polar organic solvents | General chemical knowledge |

| Storage | -20°C under inert gas | [2] |

Hypothesized Mechanism of Neurotoxicity